molecular formula C28H31NO3 B016474 (E)-4-Acetoxy Tamoxifen CAS No. 76117-70-9

(E)-4-Acetoxy Tamoxifen

Cat. No. B016474
CAS RN: 76117-70-9
M. Wt: 429.5 g/mol
InChI Key: SGKPMDROJNZRQJ-BYYHNAKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen is a selective estrogen receptor modulator (SERM) that is widely used in the treatment of breast cancer . It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .


Synthesis Analysis

The synthesis of Tamoxifen involves the coupling of an alkenyllithium reagent with a high (Z / E) selectivity and good yield to give the breast cancer drug tamoxifen in just 2 steps from commercially available starting materials . Another synthesis method features a syn-carbopalladation of alkynyl borate followed by a 1,2-aryl migration to generate a trisubstituted alkenylborane in high yield and stereoselectivity .


Molecular Structure Analysis

Tamoxifen is a member of the triphenylethylene group of compounds . It has been suggested that tamoxifen induces diverse ERα structural conformations, resulting in variable degrees of receptor downregulation and different patterns of systemic properties .


Chemical Reactions Analysis

Tamoxifen has been found to interact with various enzymes such as CYP3A4, CYP2C9, and CYP2D6, which are involved in its metabolism .


Physical And Chemical Properties Analysis

Tamoxifen’s physicochemical properties have been studied extensively. For instance, it has been found that the replacement of a carbon–hydrogen and carbon–oxygen bond with a carbon–fluorine bond in medicinally active compounds often introduces or improves desirable pharmacological properties .

Scientific Research Applications

Breast Cancer Treatment

Tamoxifen is a widely prescribed, oral anti-estrogen drug for the hormonal treatment of estrogen-receptor-positive breast cancer, which represents 70% of all breast cancer subtypes . It has been shown to block the mitogenic action of 17β-estradiol and display chemo-preventive properties in a chemically induced mammary carcinoma rat model .

Breast Cancer Prevention

Tamoxifen has been used in the prevention of breast cancer. The chemo-preventive and onco-protective effects of tamoxifen combined with the potential effects of vitamin E can alter the anticancer actions of tamoxifen . Therefore, methods involving an individually designed, nutritional intervention for patients with breast cancer warrant further consideration .

Endometrial Cancer Risk

In a meta-analysis of 21,457 patients with early breast cancer from 20 trials comparing about 5 years of adjuvant tamoxifen use with no tamoxifen, the Early Breast Cancer Trialists’ Collaborative Group found a rate ratio of 2.40 (SE, 0.32) for endometrial cancer for tamoxifen users of all ages .

Sensitizing Cells to Methotrexate

Reports indicate that reducing mTOR may help sensitize cells to methotrexate . This could potentially be a new application of tamoxifen in the field of cancer treatment.

Evolution of Tamoxifen

Tamoxifen has changed the landscape of breast cancer treatment and prevention since its introduction in the late 1960s . It became the treatment of first choice for virtually all clinical situations but the advent of well-tolerated third-generation aromatase inhibitors and selective estrogen receptor degraders (SERDs) has resulted in a decline in the use of tamoxifen in most settings .

Future of Tamoxifen

This decline may be exacerbated if the development of oral selective estrogen receptor down-regulators (SERDs) is successful, although tamoxifen remains on the WHO’s list of essential medicines . This suggests that tamoxifen will continue to play a significant role in the treatment of breast cancer in the future.

Mechanism of Action

Target of Action

(E)-4-Acetoxy Tamoxifen, a derivative of Tamoxifen, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells . Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer .

Mode of Action

Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth stimulus for cancer cells .

Biochemical Pathways

Tamoxifen’s action affects several biochemical pathways. It has been shown to modify the pH on intracellular vacuoles in infected macrophages, with a beneficial effect in controlling the infection by intracellular parasites . Additionally, tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .

Pharmacokinetics

The pharmacokinetic parameters of Tamoxifen, such as bioavailability, half-life, distribution, and excretion, play a primary role in its therapeutic efficacy . Following oral administration, approximately 65% of the administered dose is excreted in feces over a 2-week period, mainly as polar conjugates . Unchanged tamoxifen and unconjugated metabolites account for less than 30% of the fecal radioactivity .

Result of Action

The result of Tamoxifen’s action is the inhibition of cell viability (regular or estrogen-induced) by inducing cell-death machinery . This leads to a decrease in tumor growth and a reduction in the risk of invasive breast cancer .

Action Environment

The action, efficacy, and stability of Tamoxifen can be influenced by environmental factors. For instance, Pomegranate fruit extracts (PFEs) have been shown to enhance the action of Tamoxifen in both sensitive and Tamoxifen-resistant MCF-7 cells . This suggests that dietary and environmental factors can play a significant role in the effectiveness of Tamoxifen treatment .

Safety and Hazards

Tamoxifen is classified as a carcinogen and can cause reproductive toxicity . It may cause harm to the baby if taken during pregnancy or breastfeeding . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Beyond its wide use in breast cancer chemotherapy, tamoxifen is being assayed in repurposing strategies against a number of microbial infections . There is also ongoing research into the pharmacogenomics of tamoxifen, which could lead to more personalized and effective treatments in the future .

properties

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPMDROJNZRQJ-BYYHNAKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-Acetoxy Tamoxifen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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